molecular formula C10H13N3S B13238810 N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13238810
M. Wt: 207.30 g/mol
InChI Key: JWAJYUBGNAKLMX-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole-pyridine core with a secondary butyl (sec-butyl) group attached to the amine at position 2. Its molecular formula is C10H13N3S (molecular weight: 207.29 g/mol), sharing the same formula as its straight-chain n-butyl analog ().

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N-butan-2-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H13N3S/c1-3-7(2)12-10-13-8-5-4-6-11-9(8)14-10/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

JWAJYUBGNAKLMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization with a thioamide and subsequent oxidation . The reaction conditions often involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with diverse applications, particularly in medicinal chemistry. It features a unique thiazole and pyridine structure with a butan-2-yl substituent on the thiazole moiety's nitrogen atom, influencing its chemical properties and biological activities.

Scientific Research Applications

Medicinal Chemistry

  • PI3K Inhibitor this compound has demonstrated potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in various signaling pathways related to cancer and other diseases. It binds to the kinase domain of PI3K, inhibiting its activity and affecting downstream signaling pathways critical for cell growth and survival.
  • Pharmacological Properties This compound exhibits antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor properties, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound involves several steps, but the specific procedures depend on the reagents used. For example, nitration tends to introduce a nitro group at the 5-position of the thiazole ring.

Molecular Interactions

Research indicates that this compound interacts with specific molecular targets within biological systems. Its specific substitution pattern at the nitrogen atom and potent inhibition of PI3K distinguish it from other similar compounds, contributing significantly to its distinct pharmacological profile.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
N-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine n-Butyl C10H13N3S 207.29 62638-70-4 Associated with HSF1 protein ()
N-(4-Chlorophenyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine 4-Chlorophenyl C12H8ClN3S 261.73 444791-31-5 Enhanced lipophilicity; potential bioactivity ()
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine 5-Methoxy (pyridine ring) C7H7N3OS 181.21 13797-77-8 Electron-donating group; synthesized via 5-amino-2-methoxypyridine ()
6-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine 6-Bromo (pyridine ring) C6H4BrN3S 230.09 1198319-36-6 Halogenation for improved binding/metabolic stability ()
6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine 6-Chloro (pyridine ring) C6H4ClN3S 185.64 EN300-349337 Smaller halogen; potential antimicrobial use ()

Key Comparative Insights

Alkyl vs. Aryl Substituents :

  • The n-butyl analog () and the target sec-butyl compound share identical molecular formulas but differ in branching. Branched chains typically reduce melting points and enhance solubility in hydrophobic environments compared to linear chains.
  • Aryl-substituted analogs (e.g., 4-chlorophenyl in ) exhibit increased aromaticity, facilitating π-π stacking with protein targets. However, their larger size may hinder membrane permeability.

Halogenation Effects :

  • Halogens (Cl, Br) at the pyridine ring () improve lipophilicity and metabolic stability, common in drug design. Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine.

Methoxy’s electron-donating nature also alters the electronic profile of the pyridine ring.

Biological Activity

N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyridine structure, with a butan-2-yl substituent at the nitrogen atom of the thiazole moiety. This unique structure contributes to its varied chemical properties and biological activities. The compound's molecular formula is C10H13N3SC_{10}H_{13}N_{3}S .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cancer cell signaling pathways. By inhibiting PI3K activity, the compound can disrupt downstream signaling critical for cancer cell growth and survival .

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
Human Colon Carcinoma (HTC-116)2.40 ± 0.12
Hepatocellular Carcinoma (HepG-2)2.54 ± 0.82

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may contribute to its potential in preventing various diseases associated with oxidative damage .

3. Antimicrobial and Antifungal Activities

This compound has shown antimicrobial and antifungal properties in various studies. This broad-spectrum activity makes it a candidate for further exploration in the development of new antimicrobial agents .

4. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Synthesis of this compound

The synthesis typically involves the following steps:

  • Formation of Thiazolo-Pyridine Core : The thiazolo[5,4-b]pyridine core is synthesized through cyclization reactions involving thiazole and pyridine derivatives.
  • Substitution Reaction : The butan-2-yl group is introduced at the nitrogen atom of the thiazole ring through specific substitution reactions .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Molecular Docking Studies : Research utilizing molecular docking has shown that the compound effectively binds to the active site of PI3K, confirming its role as an inhibitor .
  • In Vitro Assays : In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, establishing its potential as an anticancer agent .

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